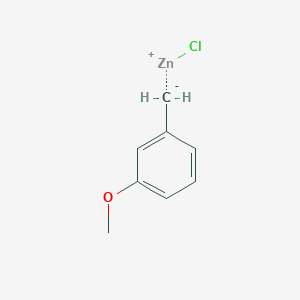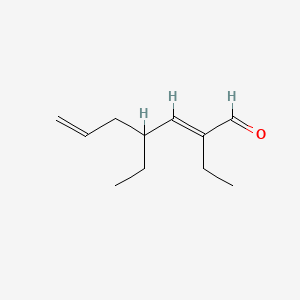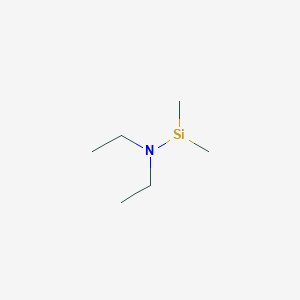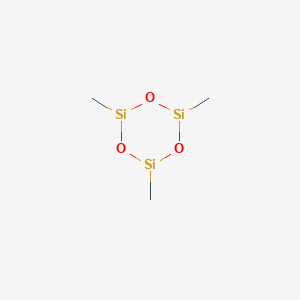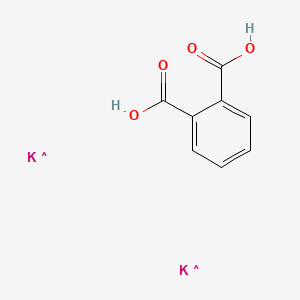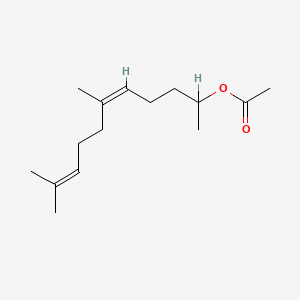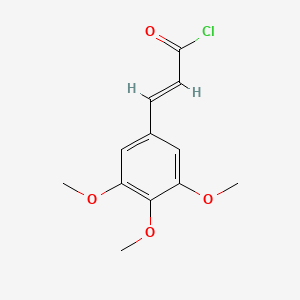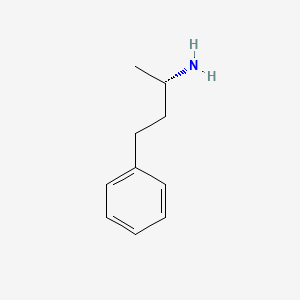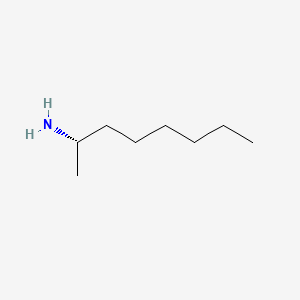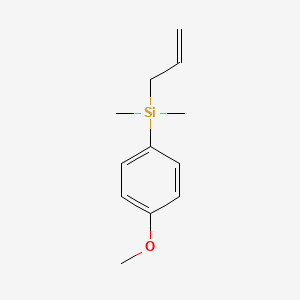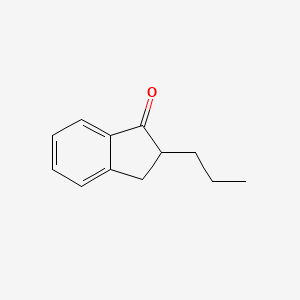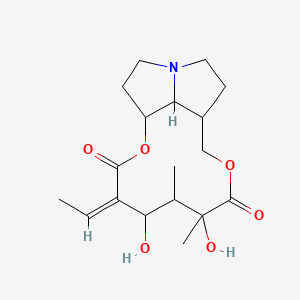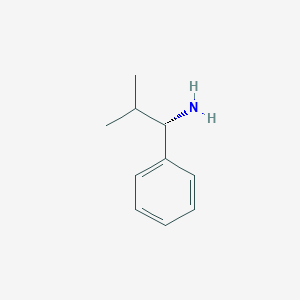
(S)-2-Methyl-1-phenylpropan-1-amine
Descripción general
Descripción
(S)-2-Methyl-1-phenylpropan-1-amine, also known as (S)-amphetamine, is a synthetic psychoactive drug that has been widely used in the medical field for a variety of purposes. It is a synthetic derivative of the naturally occurring neurotransmitter dopamine and is classified as a Schedule II controlled substance in the United States due to its potential for abuse and addiction. (S)-amphetamine has been used to treat a variety of conditions, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, it has been used in the treatment of depression, anxiety, and certain types of chronic pain.
Aplicaciones Científicas De Investigación
Isotope Effects in Enzymatic Reactions
The study of isotope effects in enzymatic reactions, specifically the N-demethylation of tertiary amines, can be closely related to the research on (S)-2-Methyl-1-phenylpropan-1-amine. This research provides insights into the kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).
Synthesis and Medicinal Applications
A key area of research is the synthesis of medicinally relevant compounds. An example is the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors using (S)-2-Methyl-1-phenylpropan-1-amine. This methodology has significant implications for the development of dual reuptake inhibitors, a class of drugs used in treating depression and other mood disorders (Lifchits & Charette, 2008).
Spectroscopic Analysis in Forensic Science
In forensic science, spectroscopic analysis of psychoactive substances, including various phenylethylamines, plays a crucial role. Research in this field involves identifying and characterizing substances that might have legal and clinical relevance. Such studies contribute to a better understanding of the chemical properties of substances like (S)-2-Methyl-1-phenylpropan-1-amine (Chapman, 2017).
Enantiomeric Separation and Purity
The separation of enantiomers is critical in pharmaceutical research, where the therapeutic effect often depends on the enantiomeric form of a compound. Techniques for the effective separation and purification of enantiomers of (S)-2-Methyl-1-phenylpropan-1-amine are an active area of study, with applications in drug development and organic chemistry research (Dombrády Zs, Pálovics, & Fogassy, 2019).
GABA Receptor Research
Research on GABA receptors and their antagonists often involves compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine. These studies have implications for the development of drugs targeting the GABA system, which is significant in treating neurological and psychological disorders (Abbenante, Hughes, & Prager, 1994).
Propiedades
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXBSCXKKIBCH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427840 | |
| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-phenylpropan-1-amine | |
CAS RN |
68906-26-3 | |
| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

